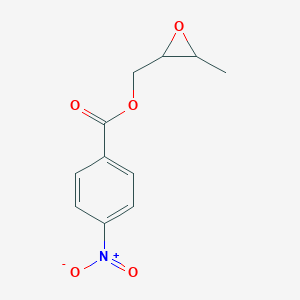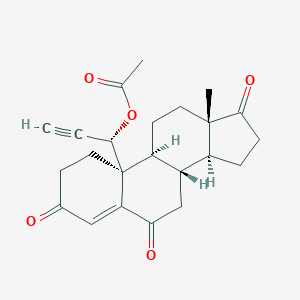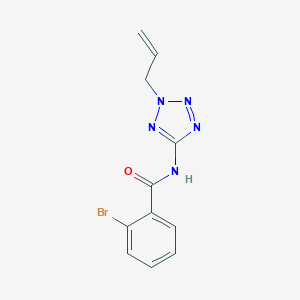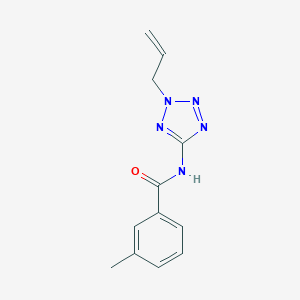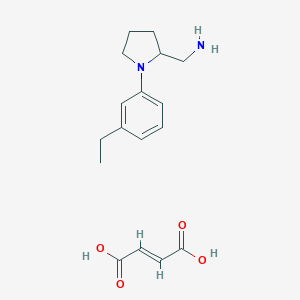
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate, also known as (-)-EPH, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD), depression, and obesity. In
Wirkmechanismus
The mechanism of action of (-)-EPH involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. By inhibiting the reuptake of these neurotransmitters, (-)-EPH increases their levels in the synaptic cleft, which leads to increased neurotransmission and enhanced cognitive and behavioral effects.
Biochemische Und Physiologische Effekte
(-)-EPH has been shown to have several biochemical and physiological effects. In preclinical studies, (-)-EPH has been shown to increase locomotor activity, enhance cognitive performance, and reduce food intake. (-)-EPH has also been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-EPH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. One limitation is that it has a relatively short half-life, which makes it difficult to study its long-term effects on the brain and behavior.
Zukünftige Richtungen
There are several future directions for research on (-)-EPH. One direction is to study its potential therapeutic applications in the treatment of various disorders, including ADHD, depression, and obesity. Another direction is to study its long-term effects on the brain and behavior, including its potential for abuse and addiction. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of (-)-EPH on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of (-)-EPH involves the reaction of 3-ethylphenylacetone with ammonium acetate and formaldehyde in the presence of a reducing agent. The reaction produces a racemic mixture of the two enantiomers, which can be separated using chiral chromatography. The separated enantiomers can be converted into their respective fumarate salts by reacting them with fumaric acid.
Wissenschaftliche Forschungsanwendungen
(-)-EPH has been studied for its potential therapeutic applications in the treatment of various disorders. In preclinical studies, (-)-EPH has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. (-)-EPH has also been shown to increase the release of serotonin, another neurotransmitter that is involved in regulating mood and appetite.
Eigenschaften
CAS-Nummer |
142469-95-2 |
|---|---|
Produktname |
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate |
Molekularformel |
C17H24N2O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;[1-(3-ethylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2.C4H4O4/c1-2-11-5-3-6-12(9-11)15-8-4-7-13(15)10-14;5-3(6)1-2-4(7)8/h3,5-6,9,13H,2,4,7-8,10,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
DGTNLLWFPGXFSE-WLHGVMLRSA-N |
Isomerische SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Synonyme |
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



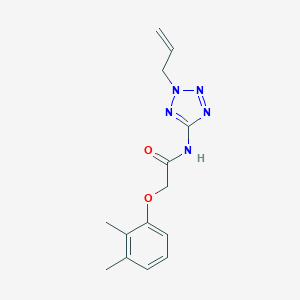
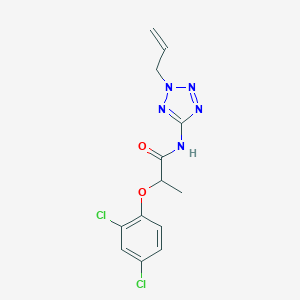
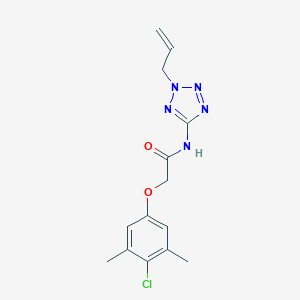
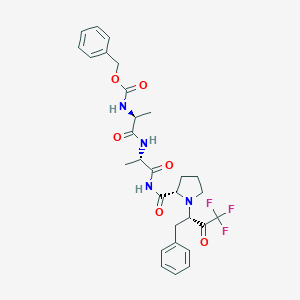
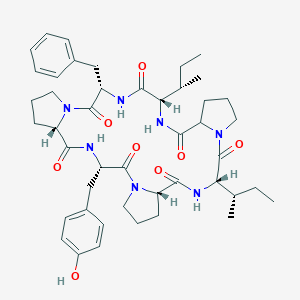
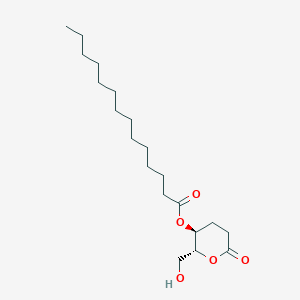
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
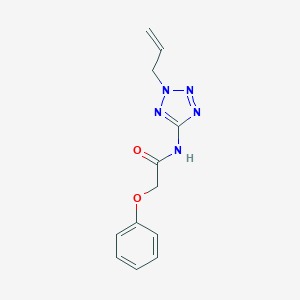
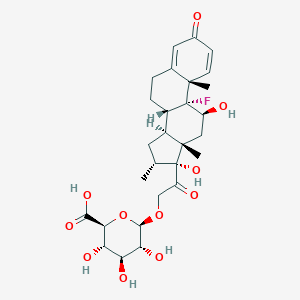
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
